N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide
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Description
N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a useful research compound. Its molecular formula is C38H35N5O6 and its molecular weight is 657.7 g/mol. The purity is usually 95%.
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Biological Activity
N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide is a complex organic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy in various medical contexts, particularly in oncology and other disease treatments.
- Molecular Formula : C38H37N3O7
- Molecular Weight : 647.71 g/mol
- CAS Number : 104579-03-5
The compound's biological activity is thought to be mediated through multiple mechanisms:
- Inhibition of Cell Cycle Progression : The compound has shown the ability to arrest the cell cycle in various cancer cell lines by inhibiting cyclin-dependent kinases (CDK2 and CDK9) which are crucial for cell cycle regulation .
- Induction of Apoptosis : It promotes both early and late apoptosis in cancer cells, indicating its potential as an anticancer agent .
- Targeting Specific Kinases : Preliminary studies suggest that it may selectively inhibit certain protein kinases involved in tumor growth and proliferation .
Anticancer Activity
Recent research has highlighted the compound's significant anticancer properties. In vitro studies have demonstrated its effectiveness against several cancer cell lines including:
- MCF7 (breast cancer)
- HCT116 (colorectal cancer)
- HeLa (cervical cancer)
The compound exhibited high cytotoxicity with IC50 values indicating potent activity against these cell lines. For instance, compounds derived from similar pyrazolo[3,4-b]pyridine structures have shown promising results in inhibiting proliferation and inducing apoptosis in these models .
Structure-Activity Relationship (SAR)
The structural components of this compound play a critical role in its biological activity:
- The presence of the bis(4-methoxyphenyl) moiety enhances lipophilicity and potentially improves cellular uptake.
- The pyrazolo[3,4-d]pyrimidine core is essential for the interaction with kinase targets, which is crucial for its anticancer effects.
Case Studies
- Study on MCF7 and HCT116 Cell Lines : In a controlled study, compounds similar to N-[1-(...)] were tested against MCF7 and HCT116 cells. Results showed a significant reduction in cell viability at concentrations as low as 10 µM, with mechanisms involving CDK inhibition being proposed as a primary pathway for observed effects .
- Apoptosis Induction Study : Another study focused on the apoptotic effects of the compound on HeLa cells. Flow cytometry analysis revealed that treatment with N-[1-(...)] led to increased annexin V positive cells, indicating enhanced apoptosis rates compared to untreated controls .
Data Table: Biological Activity Summary
Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | MCF7 | 10 | CDK2/CDK9 inhibition |
Anticancer | HCT116 | 15 | Apoptosis induction |
Apoptosis Induction | HeLa | 12 | Increased annexin V positive cells |
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H35N5O6/c1-46-29-17-13-27(14-18-29)38(26-11-7-4-8-12-26,28-15-19-30(47-2)20-16-28)48-23-33-32(44)21-34(49-33)43-36-31(22-41-43)35(39-24-40-36)42-37(45)25-9-5-3-6-10-25/h3-20,22,24,32-34,44H,21,23H2,1-2H3,(H,39,40,42,45)/t32-,33+,34+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBFOKZYPZGNLX-LBFZIJHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C6=NC=NC(=C6C=N5)NC(=O)C7=CC=CC=C7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H35N5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
657.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.